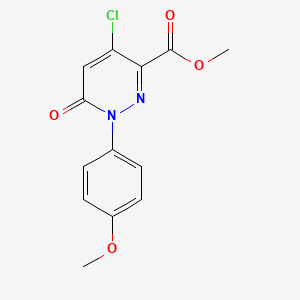

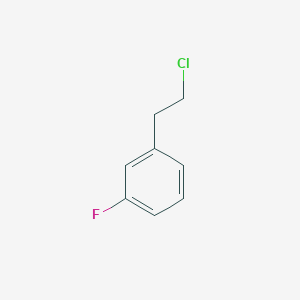

![molecular formula C7H6BrN3 B2769634 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine CAS No. 1934533-59-1](/img/structure/B2769634.png)

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds that have been studied for their potential in inhibiting Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Synthesis Analysis

The synthesis of 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine involves the use of 5-Bromo-1 H-pyrazolo [3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF, and then heated at 60 °C and stirred for 12 hours . The yield of this process is 82.4%, producing 32.5 g of a faint yellow solid .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine are primarily related to its role as a TRK inhibitor . The compound has shown acceptable activity in inhibiting TRKA, with an IC 50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds family, formed by the fusion of a pyrazole and a pyridine ring. These compounds exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). Their structural resemblance to purine bases (adenine and guanine) has piqued the interest of medicinal chemists .

Substitution Patterns and Synthesis Methods

Substituents: The diversity of substituents at positions N1, C3, C4, C5, and C6 significantly influences the properties and biological activities of these compounds. Researchers have explored various substitutions to fine-tune their behavior.

Synthetic Methods: Synthesis of 1H-pyrazolo[3,4-b]pyridines involves several strategies:

- Advantages and Drawbacks : Researchers have systematically studied the synthetic approaches, considering their advantages and limitations . These methods continue to evolve, aiming for improved yields and novel derivatives .

Kinase Inhibitors: These compounds exhibit kinase inhibitory activity, making them potential candidates for cancer therapy. Researchers have explored their effects on specific kinases involved in cell signaling pathways.

Anti-Inflammatory Agents: Due to their structural similarity to purine bases, 1H-pyrazolo[3,4-b]pyridines may modulate inflammation-related pathways. Investigations into their anti-inflammatory properties are ongoing.

Antiviral Agents: The purine-like structure suggests antiviral potential. Researchers have evaluated their efficacy against viral infections, including RNA and DNA viruses.

CNS Disorders: Some 1H-pyrazolo[3,4-b]pyridines exhibit promising activity in central nervous system (CNS) disorders. They interact with neurotransmitter receptors and ion channels.

Other Applications:Conclusion

The rich diversity of 1H-pyrazolo[3,4-b]pyridines continues to inspire research across multiple fields. As scientists uncover more applications, these compounds may play a crucial role in future therapeutics and diagnostics.

Feel free to explore further references and patents to delve deeper into this intriguing class of compounds! 🌟🔬🧪

Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. DOI: 10.3390/molecules27072237 Comprehensive data reported from 2017 to 2021 on synthetic strategies: Read more Ongoing studies on synthesis and modification: Read more

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-6(8)2-5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJGHKQYQZEXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NNC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine | |

CAS RN |

1934533-59-1 |

Source

|

| Record name | 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

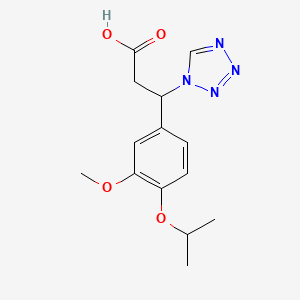

![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)

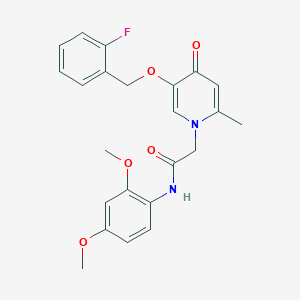

![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)

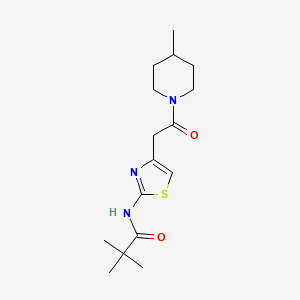

![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)

![ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2769567.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2769569.png)

![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)